4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
Description
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-22(2)28(26,27)17-7-4-14(5-8-17)20(25)21-13-19(24)16-6-9-18-15(12-16)10-11-23(18)3/h4-9,12,19,24H,10-11,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMZSIUVDADMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Sulfamoyl Group: The N,N-dimethylsulfamoyl group is introduced via a sulfonation reaction, where dimethylamine reacts with a sulfonyl chloride derivative.
Attachment of the Indolinyl Group: The indolinyl group is attached through a nucleophilic substitution reaction, where the indoline derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or sulfamides.
Scientific Research Applications
Chemistry
In chemistry, 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The indolinyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)benzamide: Lacks the indolinyl and hydroxyl groups, making it less complex.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the sulfamoyl group, which may reduce its binding affinity.
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxyethyl)benzamide: Lacks the indolinyl group, potentially altering its biological activity.
Uniqueness
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide?
The synthesis typically involves multi-step organic reactions, including sulfamoylation and amide bond formation. Key conditions include:
- Sulfamoylation : Conducted at 0–5°C to prevent side reactions, using dimethylsulfamoyl chloride in anhydrous dichloromethane .
- Amide Coupling : Employ coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF or THF under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures >95% purity. Monitor reaction progress via TLC .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw simulations) to verify functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in spectral data during structural characterization?
Discrepancies may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and compare with experimental data .
- Recrystallization : Purify the compound in multiple solvents (e.g., methanol/water) to eliminate impurities .
Q. How should researchers design experiments to evaluate the compound’s environmental stability and degradation pathways?
Follow OECD guidelines for environmental fate studies:
- Hydrolysis : Test stability at pH 4, 7, and 9 (25°C and 50°C) using HPLC-MS to identify degradation products .
- Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via LC-QTOF-MS .
- Ecotoxicity : Use Daphnia magna or algae bioassays to assess acute toxicity of degradation byproducts .
Q. What in vitro assays are suitable for assessing biological activity, and how can conflicting bioactivity data be addressed?
- Enzyme Inhibition Assays : Use fluorescence-based kinase assays (e.g., EGFR or VEGFR2) with ATP concentration gradients .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Data Conflict Resolution : Standardize protocols (e.g., cell passage number, serum-free conditions) and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .
Q. How can structure-activity relationship (SAR) models be developed for derivatives of this compound?
- Derivative Synthesis : Modify substituents (e.g., sulfamoyl groups, indolinyl moieties) and test bioactivity .
- QSAR Modeling : Use software like MOE or Schrodinger to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
- Crystallography : Solve X-ray structures to identify key binding interactions (e.g., hydrogen bonds with target proteins) .
Methodological Notes
- Controlled Experiments : Replicate reactions under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Data Reproducibility : Use internal standards (e.g., deuterated solvents for NMR) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
- Ethical Compliance : Adhere to institutional guidelines for handling toxic compounds and disposal of organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
